molecular formula C10H14N2O2 B8197143 Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate

Katalognummer: B8197143
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: PYAJNORUHNSHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate ( 869113-97-3) is a high-purity chemical intermediate with significant applications in pharmaceutical research and development . This compound features a fused 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core structure, which is a privileged scaffold in medicinal chemistry. Its primary research value lies in its role as a key building block for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a critical target in oncology, and mutations like T790M and C797S are known to cause resistance to existing therapies in non-small cell lung cancer . Researchers utilize this acetate ester derivative as a precursor to develop more complex, selective allosteric inhibitors designed to overcome this drug resistance . The compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All technical information is for research purposes only.

Eigenschaften

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAJNORUHNSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2CCCN2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Pyrrole Derivatives with Amino Ketones

The cyclocondensation of 5-methoxy-3,4-dihydro-2H-pyrrole (1 ) with 2-amino-1-arylethanone derivatives (2a–e ) represents a foundational method for constructing the pyrroloimidazole core. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to form the imidazole ring . Ethyl bromoacetate is subsequently introduced via N-alkylation under basic conditions (e.g., K2_2CO3_3 in DMF), yielding the target compound in 58–85% yields . Key optimization parameters include:

  • Temperature : Reactions conducted at 80°C enhance ring closure efficiency.

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

  • Base selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH .

Table 1. Cyclocondensation Reaction Optimization

ParameterOptimal ConditionYield (%)
Temperature80°C78–85
SolventDMF82
BaseEt3_3N80

Alkylation of Imidazole Precursors

Quaternary salt formation via alkylation is a scalable route. 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (3a–e ) are treated with ethyl bromoacetate in acetonitrile under reflux, producing the target compound through SN2 nucleophilic substitution . The reaction is highly sensitive to stoichiometry; a 1.2:1 molar ratio of ethyl bromoacetate to imidazole precursor prevents di-alkylation byproducts . Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) achieves >95% purity, as confirmed by 1^1H NMR .

Palladium-catalyzed Sonogashira coupling enables the introduction of alkynyl groups to the pyrroloimidazole scaffold. For example, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(5-iodo-3-oxo-1H-isoindol-2-yl)acetate is synthesized by coupling iodinated isoindolinone with terminal alkynes . Critical conditions include:

  • Catalyst system : PdCl2_2(PPh3_3)2_2 (2 mol%) and CuI (7 mol%).

  • Solvent : Mixtures of THF and Et3_3N (3:1) enhance reaction rates.

  • Temperature : Room temperature avoids alkyne oligomerization .

Table 2. Sonogashira Coupling Efficiency

SubstrateReaction Time (h)Yield (%)
5-Iodoisoindolinone1267
4-Fluorophenylacetylene872

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation8595High
Alkylation8093Moderate
Sonogashira Coupling7290Low

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

These results indicate that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anticancer Potential

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that this compound inhibits cell proliferation and induces apoptosis. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis via caspase activation
MCF-7 (breast cancer)30Cell cycle arrest at G0/G1 phase

The mechanism of action involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a recent clinical study, Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate was tested against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also had synergistic effects when combined with conventional antibiotics. This suggests its potential use as an adjunct therapy in treating resistant infections .

Case Study 2: Cancer Treatment Research

Another study explored the use of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate in a mouse model of breast cancer. The compound was administered orally over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups, with minimal side effects reported. Histological analysis revealed increased apoptosis in tumor tissues .

Wirkmechanismus

The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical State Biological Activity
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (Target) C₁₀H₁₆ClN₃O₂ 245.71 Ethyl ester, amino group, hydrochloride Solid (discontinued ) Under investigation
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride C₁₉H₂₀ClN₂⁺ 323.83 4-Chlorophenyl, cyclohexyloxycarbonyl 238–239 °C Antibacterial/antifungal
STOCK4S-33513 C₂₁H₂₂ClN₃O₂ 392.87 Phenoxyphenyl, p-tolyl, oxoethyl Not reported Antimicrobial (translation inhibitor)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole C₆H₈N₂ 108.14 Unsubstituted pyrroloimidazole core Crystalline solid Ionic liquid precursor

Key Observations:

  • Core Structure: The target compound shares the 6,7-dihydro-5H-pyrroloimidazole core with analogues but differs in substituents. For example, STOCK4S-33513 replaces the amino group with a phenoxyphenyl-urea moiety, enhancing its antimicrobial activity .
  • Bioactivity: Quaternary salts (e.g., compound 4 in ) exhibit antibacterial/antifungal properties due to cationic charge and lipophilic substituents, whereas the target compound’s amino-ester group may favor different interactions.
  • Physical Properties : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like the unsubstituted core in .

Key Observations:

  • Synthetic Flexibility: The target compound’s synthesis mirrors clopidogrel derivatives (e.g., ethyl glyoxylate utilization ), but its amino group allows for further functionalization, unlike quaternary salts .
  • Therapeutic Potential: While clopidogrel analogues target cardiovascular diseases , TFA-derived pyrroloimidazolium salts (e.g., 9c in ) show promise in oncology, suggesting divergent pathways for the target compound.

Stability and Industrial Relevance

  • Industrial Status : Despite discontinuation in commercial catalogs , the target compound remains critical in academic research for structure-activity relationship (SAR) studies .

Biologische Aktivität

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of 194.23 g/mol. Its structure features a pyrrolo[1,2-c]imidazole core, which is associated with various biological activities due to its ability to interact with multiple biological targets.

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
  • Receptor Interaction : It may alter receptor functions by binding to them, triggering downstream signaling pathways that lead to various biological responses.

Anti-inflammatory Effects

Research indicates that compounds structurally related to ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate exhibit significant anti-inflammatory properties. For example, compounds derived from similar frameworks demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural similarity to other pyrroloimidazole derivatives suggests potential anticancer activity. Studies have shown that related compounds can inhibit tumor cell proliferation effectively. For instance, certain derivatives have displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have demonstrated that derivatives of the pyrrolo[1,2-c]imidazole core can significantly inhibit cancer cell growth. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells .
  • Animal Models : In vivo studies using mouse models have illustrated the compound's potential in reducing tumor metastasis and improving survival rates following treatment with related compounds. These findings support further exploration into its therapeutic applications in oncology .

Synthesis Methods

The synthesis of ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate typically involves cyclization reactions between ethyl bromoacetate and suitable pyrrole-imidazole precursors under basic conditions (e.g., using potassium carbonate). The reactions are often conducted in organic solvents like dimethylformamide at elevated temperatures to facilitate cyclization and maximize yield .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetateC₁₀H₁₅N₃O₂Contains an amino group that may enhance biological activity
6-Methylpyrrolo[1,2-c]imidazoleC₇H₈N₂Simpler structure without the ethyl acetate side chain
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamineC₁₃H₁₅N₃Additional aromatic functionality potentially alters reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via alkylation or cyclocondensation. For example, quaternary salts of pyrroloimidazoles are synthesized by refluxing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with alkylating agents (e.g., benzyl chloride) in ethyl acetate for 2 hours, followed by recrystallization . Ethyl 2-aminoacetate derivatives can serve as intermediates, with CBr4 acting as a catalyst in mild, atom-efficient reactions (e.g., 80°C in DMSO, yielding 60–85%) .
  • Key Variables : Solvent choice (ethyl acetate vs. DMSO), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents significantly impact purity and yield.

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Use SHELXL for small-molecule refinement. For example, monoclinic crystals (space group P21/n) of related pyrroloimidazole derivatives show bond lengths of 1.32–1.49 Å and angles of 105–112°, validated via SHELX software .
  • Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry (e.g., imidazole proton shifts at δ 7.2–8.1 ppm). LCMS (e.g., m/z 227.24 [M+H]⁺) and HPLC (retention time 1.32 min under QC-SMD-TFA05 conditions) ensure purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrroloimidazole derivatives?

  • Methodology :

  • Comparative SAR Studies : Test derivatives with varying substituents (e.g., fluorine at C3 vs. methyl groups) to isolate pharmacophoric features. For example, 3-fluorobenzonitrile analogs show enhanced enzyme inhibition (e.g., 11β-hydroxylase IC₅₀ = 2.5 nM) compared to non-fluorinated analogs .
  • Assay Validation : Use orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. fluorogenic substrates) to confirm activity. Discrepancies may arise from solvent interference (e.g., DMSO >1% inhibits NLRP3 inflammasome assays) .

Q. How can computational methods predict the reactivity of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate in cycloaddition reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level. For example, pyrroloimidazole’s HOMO (-6.2 eV) reacts preferentially with electron-deficient dienophiles (e.g., maleic anhydride) in Diels-Alder reactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics using AMBER force fields. Polar solvents stabilize zwitterionic intermediates in cyclocondensation .

Q. What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation, achieving enantiomeric excess (ee) >90% in hydrogenated pyrroloimidazoles .
  • Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers. For example, di-p-toluoyl-D-tartaric acid resolves racemic mixtures via differential solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.